BDH succinate salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGICBLJBHDBSG-VVQWQMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183388-64-9 | |
| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Chemical Methodologies for Bdh Succinate Salt
Enantioselective Synthesis Strategies and Stereochemical Control
The precise arrangement of the three chiral centers ((2S,3S,5S)) is critical for the biological efficacy of the final active pharmaceutical ingredient. Therefore, the synthetic routes to BDH succinate (B1194679) salt are designed with a strong emphasis on stereochemical control.
A common and effective strategy for establishing the desired stereochemistry in the BDH succinate salt is the use of a chiral pool approach. This methodology leverages naturally occurring, enantiomerically pure compounds as starting materials. L-phenylalanine, a readily available and relatively inexpensive amino acid, serves as a prime chiral building block for this purpose. newdrugapprovals.orggoogle.comnih.gov
The synthesis often commences with L-phenylalanine, which already contains one of the required chiral centers (at the carbon that will become C-5 in the final product). This initial stereocenter is then used to direct the stereochemistry of the subsequent reactions. A typical initial step involves the N,N-dibenzylation of L-phenylalanine. newdrugapprovals.orggoogle.com The use of a predefined chiral starting material like L-phenylalanine significantly simplifies the synthesis by reducing the number of asymmetric transformations required and ensuring a high degree of enantiomeric purity from the outset. nih.gov
With one chiral center established from L-phenylalanine, the subsequent synthetic steps are designed to create the remaining two stereocenters (at C-2 and C-3) with high diastereoselectivity. This is often achieved through a sequence of reactions including condensation, Grignard addition, and stereoselective reduction. google.com
A key transformation is the stereoselective reduction of a ketone intermediate. For instance, after a Grignard reaction with benzylmagnesium chloride, an enamine/keto-imine intermediate is formed. newdrugapprovals.orggoogle.com The reduction of the carbonyl group in this intermediate is a critical step for setting the C-3 hydroxyl stereocenter. To achieve the desired (3S) configuration, chiral inducing agents are employed. One such agent mentioned in the literature is (S)-2-methyl-CBS-oxazaborolidine, which facilitates a highly diastereoselective reduction of the ketone. google.com This type of catalyst creates a chiral environment around the reacting molecule, favoring the formation of one diastereomer over the others. researchgate.net The process can also involve sequential reduction steps, for example, using sodium borohydride (B1222165) in combination with methanesulfonic acid followed by sodium borohydride with trifluoroacetic acid, to control the stereoselective reduction of both an enamine and a carbonyl group. google.com
The careful design of these reactions, including the choice of chiral auxiliaries or catalysts, is paramount to achieving a high diastereomeric excess (de%) of the desired (2S,3S,5S) isomer. google.comresearchgate.net
Chiral Building Block Utilization in Asymmetric Synthesis
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final this compound, which is essential for its use in pharmaceutical manufacturing. This involves careful selection of solvents, reagents, temperature, and purification methods throughout the multi-step synthesis.
Several solvents are employed at different stages of the synthesis, including tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), methylene (B1212753) chloride, and ethyl acetate (B1210297). google.comgoogle.comgoogle.com For instance, the initial benzylation of L-phenylalanine may be carried out in an alkaline aqueous solution with THF or DMF as the solvent. google.com The subsequent deprotection of amine groups is often achieved using acids like trifluoroacetic acid in a solvent such as methylene chloride. google.com
Temperature control is also critical. While some steps, like the initial benzylation, may be conducted at elevated temperatures (50-80 °C), others, particularly the stereoselective reduction and Grignard reactions, often require low temperatures (e.g., 0-10 °C) to enhance selectivity and minimize side reactions. google.comgoogle.com
A significant step in enhancing the purity of the final product is the formation of the succinate salt itself. The free base of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane can be an oily substance and difficult to purify. google.com By reacting the free base with succinic acid, the crystalline this compound is formed. google.com This crystallization process is a highly effective method for purification, allowing for the removal of undesired impurities and isomers, resulting in a product with purity levels exceeding 90%. google.comgoogle.com The choice of solvent for this salt formation and crystallization, such as ethyl acetate or mixtures including DMF, is also an important parameter for optimization. google.com
| Parameter | Optimized Conditions/Reagents | Purpose |
| Solvents | Tetrahydrofuran, Methylene Chloride, Ethyl Acetate | Facilitate reactions and purifications |
| Reagents | Trifluoroacetic acid, Sodium Borohydride, (S)-2-methyl-CBS-oxazaborolidine | Deprotection, Stereoselective Reduction |
| Temperature | 0-80 °C (stage-dependent) | Control reaction rate and selectivity |
| Purification | Crystallization as succinate salt | Enhance purity and handling |
Derivatization and Analog Synthesis from this compound Scaffolding
The core structure of this compound, the diamino alcohol backbone, serves as a valuable scaffold for the synthesis of various derivatives and analogs. This is particularly relevant in drug discovery for developing new compounds with potentially improved properties. Research has shown that the core moiety of ritonavir (B1064), which is derived from the free base of this compound, can be used as a starting point for creating novel analogs. ijpsr.comresearchgate.net
For example, the free amino group at the C-2 position of the deprotected core can be condensed with various chemical entities. One study describes the condensation of the (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane core with a carbazole-containing oxirane. ijpsr.comresearchgate.net The resulting product, after deprotection, is then coupled with different carbamate (B1207046) amino acids. This approach allows for the systematic modification of the structure to explore structure-activity relationships (SAR) and develop new potential HIV-1 protease inhibitors. ijpsr.comresearchgate.net The versatility of the diamino alcohol scaffold makes it an important building block for combinatorial chemistry and the generation of compound libraries for screening. lookchem.com
Scale-Up Considerations in Research Synthesis
The transition from laboratory-scale synthesis to larger-scale production presents several challenges, particularly for a complex, multi-step synthesis like that of this compound. Key considerations include the cost of reagents, the number of synthetic steps, process safety, and waste management. google.comsrimathapharmaceuticals.uk The synthesis of ritonavir, for which BDH succinate is an intermediate, has been described as having a large number of intermediate stages, which can be inefficient and costly on a large scale. google.comgoogle.com
Furthermore, modern manufacturing technologies like continuous flow chemistry are being explored to overcome limitations of traditional batch processing. vapourtec.com Flow chemistry can offer better control over reaction parameters like temperature and mixing, minimize the formation of byproducts, and improve safety and scalability. vapourtec.com Although specific studies on the flow synthesis of this compound are not detailed, the application of such techniques to the synthesis of related complex molecules like Nirmatrelvir suggests a promising avenue for the efficient and scalable production of this key intermediate. vapourtec.com
Molecular Architecture and Conformational Analysis of Bdh Succinate Salt
Stereochemical Configuration and Chirality of the Succinate (B1194679) Moiety
The succinate moiety, derived from succinic acid (butanedioic acid), is an achiral dicarboxylate anion. nih.gov Succinic acid itself does not possess any chiral centers. nih.gov However, its conformational flexibility is a critical aspect of its molecular architecture. The succinate anion can exist in two primary conformations due to rotation around the central C-C bond: the trans (anti) conformation and the gauche conformation. nih.govresearchgate.net
Studies utilizing NMR spectroscopy have investigated the conformational preferences of succinic acid and its anions in various solvents. nih.gov In its dianion form, as present in the BDH succinate salt, the succinate moiety shows a notable preference for the trans conformation in protic solvents, whereas the gauche form is more significant in aprotic environments. researchgate.net This conformational adaptability allows the succinate anion to act as a flexible linker, accommodating the steric and electronic requirements of the two bulky diphenylhexane cations within the crystal lattice or in solution.
Influence of Multiple Chiral Centers on Molecular Conformation
| Chiral Center | IUPAC Position | Configuration |
| Carbon-2 | C2 | S |
| Carbon-4 | C4 | S |
| Carbon-5 | C5 | S |
This specific (2S, 4S, 5S) configuration fixes the spatial orientation of the key functional groups: the carbamate (B1207046) group at C2, the hydroxyl group at C4, and the amino group at C5. This fixed arrangement minimizes steric hindrance and defines a precise molecular conformation. The presence of these stereoisomeric centers is critical for the compound's function as a chiral building block, ensuring the correct stereochemistry is carried through in syntheses, such as that of Ritonavir (B1064). chemicalbook.comcymitquimica.com
Interactions of the Butanedioate and Diphenylhexane Backbone in Solution and Solid State
The this compound is formed by strong ionic interactions between the negatively charged butanedioate dianion and two positively charged diphenylhexane cations. nih.gov The positive charge on the cation results from the protonation of the primary amino group at the C5 position. nih.govcymitquimica.com
In the solid state, these components assemble into a stable crystal lattice. The structure is further stabilized by an extensive network of hydrogen bonds. researchgate.net Potential hydrogen bond donors on the cation include the protonated primary amine (-NH3+), the hydroxyl group (-OH), and the N-H group of the carbamate. nih.govcymitquimica.com These groups can interact with hydrogen bond acceptors, namely the carboxylate oxygens (-COO⁻) of the butanedioate anion and the carbonyl oxygen of the carbamate group. researchgate.netnih.gov
Computational Chemistry Approaches to Conformational Dynamics and Energetics
While specific computational studies on this compound are not widely published, the application of computational chemistry methods provides valuable insights into its structure and dynamics. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely used to explore molecules of similar complexity. researchgate.netnih.gov
DFT calculations can be employed to model the geometry of the salt, predicting bond lengths, angles, and the energetics of the hydrogen bonding network that stabilizes the crystal structure. researchgate.net Such calculations can also determine the relative stability of the gauche and trans conformers of the succinate moiety within the salt complex.
Molecular Dynamics simulations can be used to study the behavior of the this compound in a solvated environment over time. These simulations would reveal the dynamic nature of the interactions between the cations and the anion, their interaction with solvent molecules, and the conformational flexibility of both the diphenylhexane backbone and the succinate linker. Insights from these computational approaches are crucial for understanding the relationship between the molecule's structure and its physical properties. nih.gov
Pharmacological and Biological Activity Research of Bdh Succinate Salt
Investigation of Receptor Binding and Ligand Interactions
The potential for BDH succinate (B1194679) salt to engage in receptor binding is largely inferred from the activity of its succinate component, which is the natural ligand for the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR). nih.govacs.org
Extracellular succinate acts as a signaling molecule, or "metabolite-sensor," by binding to and activating SUCNR1. nih.gov This interaction triggers intracellular signaling cascades. The binding of succinate to its receptor is highly specific. Cryoelectron microscopy studies have revealed the key structural determinants for this interaction, which include specific amino acid residues within the receptor that form hydrogen bonds and other interactions with the succinate molecule. nih.gov The presence of phenyl groups and multiple chiral centers in the larger organic portion of BDH succinate salt could influence its lipophilicity and interactions with biological membranes, potentially affecting how the succinate moiety is presented to its receptor. cymitquimica.com
Research into SUCNR1 has led to the development of fluorescent tracers to study ligand-receptor binding in real-time. acs.org These studies help to define the affinity and specific binding characteristics of ligands like succinate to both human and rodent versions of the receptor, highlighting species-specific differences that are important for therapeutic development. acs.org The interaction between a ligand and its receptor can also be influenced by the local environment; for instance, salt-bridge interactions are a common feature in ligand-receptor binding complexes. researchgate.net
Table 1: Key Receptors and Ligands in Succinate Signaling
| Receptor/Ligand | Description | Role in Interaction | Source(s) |
|---|---|---|---|
| Succinate | An intermediate of the tricarboxylic acid (TCA) cycle. | The endogenous ligand for the SUCNR1 receptor. nih.govacs.org | nih.gov, acs.org |
| SUCNR1 | A class A G protein-coupled receptor. | Binds to extracellular succinate to initiate cellular signaling pathways related to metabolic and inflammatory responses. nih.govacs.org | nih.gov, acs.org |
| cis-epoxysuccinate | A non-metabolite derivative of succinate. | Used in structural studies to understand how ligands bind to and activate SUCNR1. nih.gov | nih.gov |
Enzymatic Modulation and Inhibition Studies
The succinate component of this compound has significant implications for enzymatic activity, primarily through its role in cellular metabolism. The concentration of succinate is tightly regulated, and its accumulation can lead to the modulation and inhibition of various enzymes.
A key enzyme in this context is succinate dehydrogenase (SDH), which is part of both the TCA cycle and the electron transport chain. nih.govnih.gov Genetic or pharmacological inhibition of SDH results in the accumulation of succinate. nih.gov This accumulated succinate can, in turn, act as a competitive inhibitor of a class of enzymes known as α-ketoglutarate-dependent dioxygenases. nih.gov This family includes histone demethylases, which play a crucial role in epigenetic regulation. nih.gov By inhibiting these enzymes, succinate can alter gene expression patterns, a mechanism that has been linked to oncogenesis in certain cancers like paraganglioma. nih.gov
In some bacteria, enzymes such as succinate:menaquinone oxidoreductases are responsible for the oxidation of succinate. nih.gov The modulation of enzyme activity by its own substrate is a known regulatory mechanism in complex biological systems. qeios.com Therefore, an influx of succinate from a compound like this compound could potentially alter the kinetics of these and other related metabolic enzymes.
Cellular Pathway Perturbations and Signaling Cascade Analysis
The introduction of this compound into a biological system could perturb cellular pathways through the actions of its succinate moiety. As a signaling molecule, extracellular succinate, upon binding to its receptor SUCNR1, can activate Gαi-mediated pathways. acs.org This activation can influence a variety of cellular processes, including inflammation and metabolic regulation. acs.org
Furthermore, the enzymatic inhibition caused by succinate accumulation can have profound effects on cellular pathways. For example, the inhibition of SDH has been shown to be essential for maintaining optimal de novo purine (B94841) synthesis. nih.gov When SDH is inhibited and succinate accumulates, purine synthesis is attenuated, which can lead to a significant reduction in cell proliferation. nih.gov This links the TCA cycle directly to nucleotide metabolism.
Succinic acid is a key intermediate in several metabolic routes, including the anaerobic reductive TCA cycle and the aerobic glyoxylate (B1226380) shunt pathway. frontiersin.org Redirecting carbon flux away from competing metabolic pathways (e.g., those producing acetate (B1210297) or lactate) and towards succinate production is a common strategy in metabolic engineering. frontiersin.org The introduction of external succinate could theoretically influence the balance of these pathways. Studies on salt stress in plants have also shown that metabolic pathways, such as plant hormone signal transduction and MAPK signaling pathways, are significantly affected, indicating the broad impact of ionic and metabolic balance on cellular function. mdpi.com
Mechanisms of Action at the Molecular and Cellular Level
The mechanism of action for this compound at the molecular and cellular level would likely be twofold, stemming from its dissociation into its constituent components.
Succinate-Mediated Signaling and Modulation : Once dissociated, the succinate ion can function as a signaling molecule and an enzymatic modulator.
Extracellular Action : It can bind to the SUCNR1 receptor on the cell surface, initiating GPCR signaling cascades that regulate cellular functions. nih.govacs.org
Activity of the Diphenylhexane Moiety : The large organic component, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, possesses structural features common in medicinal chemistry, such as multiple chiral centers and functional groups like carbamates and amines. cymitquimica.com These features suggest it could have its own intrinsic biological activity by interacting with specific biological targets, although such activity has not been documented. cymitquimica.comguidechem.com
Potential Therapeutic Applications Beyond HIV Protease Inhibition
While this compound itself is considered an impurity of the HIV drug Ritonavir (B1064), its components suggest potential therapeutic applications in other areas. The pharmacology of succinate and its receptor, SUCNR1, is an area of active investigation for various diseases.
Metabolic and Inflammatory Diseases : Since SUCNR1 is involved in metabolic and inflammatory processes, it has emerged as a potential therapeutic target for conditions like hypertension, inflammatory bowel disease, and rheumatoid arthritis. acs.org Modulating this receptor with ligands could offer new treatment strategies.
Oncology : The link between succinate accumulation, SDH mutation, and the inhibition of dioxygenases suggests a role in cancer. nih.gov Understanding how succinate levels affect tumor metabolism and epigenetics could open doors for new cancer therapies. nih.gov For instance, cancer cells with SDH mutations adapt by upregulating the purine salvage pathway, which represents a potential therapeutic vulnerability. nih.gov
Drug Delivery : The use of succinate to form salts of active pharmaceutical ingredients is a common strategy. For example, chloramphenicol (B1208) sodium succinate is used in antibacterial treatments for corneal infections, where the succinate salt form can be loaded into contact lenses for prolonged drug release. margaretilomuanya.com.ng This demonstrates a general principle where the succinate salt form can be used to modify the properties of a drug.
The intricate structure of the "BDH" component itself suggests it could be a scaffold for developing new compounds. cymitquimica.com Its potential biological activity could be harnessed for various therapeutic purposes, though this remains speculative without further research. lookchem.com
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 53486310 |
| Ritonavir | 392622 |
| Succinic acid | 1110 |
| α-ketoglutarate (alpha-Ketoglutaric acid) | 1111 |
| (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane | 11997926 |
| cis-epoxysuccinate | 139031 |
| Chloramphenicol sodium succinate | 54675973 |
| Acetate | 175 |
Pre Clinical Research Models and in Vitro/in Vivo Methodologies
Application in Established Disease Models for Efficacy Assessment
There is no available scientific literature detailing the application of BDH succinate (B1194679) salt in any established disease models for the assessment of its therapeutic efficacy. Research has focused on its utility as a synthetic intermediate rather than a pharmacologically active agent. chemicalbook.com
Comparative Studies with Related Chemical Entities
A review of scientific publications indicates a lack of comparative studies between BDH succinate salt and other related chemical entities to evaluate its relative biological activity or efficacy. The compound is typically referenced in the context of chemical synthesis and not in biological assays. pharmaffiliates.com
Cell Culture Systems for Mechanistic Elucidation
There are no published studies that utilize cell culture systems to elucidate the specific molecular or cellular mechanisms of action of this compound. The existing research does not explore its effects on cellular pathways, signaling, or other biological processes in vitro.
Ex Vivo Tissue Analysis and Organ-Specific Effects
No data from ex vivo tissue analysis or studies on organ-specific effects of this compound are present in the available scientific literature. Consequently, there is no information regarding its potential interactions or effects on specific organs or tissues.
Summary of Research Findings
Extensive investigation into the scientific literature reveals that preclinical research has not been focused on the intrinsic biological activities of this compound. The compound's significance is consistently attributed to its role as a precursor in the synthesis of Ritonavir (B1064). chemicalbook.com Therefore, no data tables or detailed research findings on its efficacy, comparative bioactivity, or mechanistic properties can be provided.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for separating BDH succinate (B1194679) salt from related substances and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. acs.orgresearchgate.net A typical analysis involves a reversed-phase C18 column with a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA). acs.org The purity of the compound is determined by integrating the peak area of the principal component relative to the total area of all peaks in the chromatogram. Research-grade compounds often require purity levels exceeding 95%. acs.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism, particularly useful for polar compounds like salts. lcms.cz This technique can be used to separate the active pharmaceutical ingredient (API) free base from its salt counterions, which is relevant in the analysis of BDH succinate salt. lcms.cz
Chiral Chromatography for Enantiomeric Excess Determination
The chemical name of the active base in this compound, tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate, specifies a single stereoisomer. nih.gov Chiral chromatography is the definitive method for confirming the stereochemical purity and determining the enantiomeric excess (ee). libretexts.orgnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation. The differential interaction results in different retention times for each enantiomer, allowing for their quantification. unchainedlabs.comresearchgate.net The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the enantiomers in the chromatogram. libretexts.orgrsc.org A high ee value is crucial for compounds where stereochemistry is critical for its activity or properties.
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of this compound. acs.orgnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured mass to the calculated exact mass.
For this compound (C₅₀H₇₀N₄O₁₀), the calculated monoisotopic mass is 886.50919444 Da. nih.gov An HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, thereby confirming the compound's molecular formula and providing strong evidence for its identity. nih.govacs.org
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for determining the molecular structure of organic compounds in solution. researchgate.netphcogj.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific signals would correspond to the aromatic protons of the phenyl groups, the aliphatic protons of the hexane (B92381) backbone, the tert-butyl group, and the protons of the succinate counterion. ucc.iehmdb.ca
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. ucc.ie
2D NMR: Advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between different atoms within the molecule, providing a complete and unambiguous structural assignment. nih.gov Solid-state NMR (ssNMR) can also be employed to study the compound in its solid form, which is particularly useful for characterizing different polymorphs and understanding intermolecular interactions. nsf.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.net This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. google.com For this compound, an X-ray crystal structure would confirm the (2S, 4S, 5S) configuration and reveal the precise nature of the ionic interactions between the protonated amine of the organic base and the carboxylate groups of the succinate dianion. It would also detail the hydrogen-bonding network and crystal packing in the solid state. rsc.org
Thermal Analysis for Phase Behavior and Form Selection in Research
Thermal analysis techniques are critical for characterizing the solid-state properties of this compound, including its thermal stability, melting behavior, and the presence of different solid forms (polymorphs, solvates, or hydrates). researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. ucc.ie It is used to determine the melting point, which is a key indicator of purity. The presence of multiple endotherms could indicate polymorphism or the melting of different components. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. nih.gov This analysis is used to assess thermal stability and to quantify the amount of volatile components, such as residual solvents or water of hydration, within the crystal structure. researchgate.netucc.ie A significant mass loss at temperatures below the decomposition point would suggest the presence of a solvate or hydrate. nih.gov
Table 1: Representative Thermal Analysis Data for an Organic Salt
| Technique | Parameter | Observation | Interpretation |
|---|---|---|---|
| DSC | Melting Endotherm | Sharp peak at 185 °C | Melting point of the crystalline solid. |
| TGA | Mass Loss | ~2% weight loss from 80-110 °C | Loss of residual solvent or adsorbed water. |
| TGA | Decomposition Onset | >200 °C | Indicates the temperature at which the compound begins to chemically decompose. |
Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies
To understand the biological context of a compound, microscopic techniques are used to visualize its location and interactions within cells. While specific studies on this compound are not prevalent, the general methodologies are well-established. researchgate.netgoogle.com
Confocal fluorescence microscopy is a primary tool for these studies. researchgate.net If the compound of interest is not intrinsically fluorescent, it can be chemically modified with a fluorescent tag. The labeled compound is then introduced to cultured cells, and the microscope is used to generate high-resolution images that reveal its subcellular distribution. For example, it can show whether the compound localizes to the nucleus, mitochondria, cytoplasm, or cell membrane. liverpool.ac.uk
Studies on the succinate receptor (SUCNR1) have shown that its signaling and function are dependent on its subcellular localization, which can be influenced by the metabolic state of the cell. nih.gov Similar imaging approaches could be applied to investigate how this compound interacts with cells and whether it engages with specific cellular compartments or receptors. Transmission Electron Microscopy (TEM) can also be used to provide higher-resolution images of cellular structures and the localization of the compound within them. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design and Synthesis of Analogs for SAR Probing
The rational design of analogs based on the core structure of BDH succinate (B1194679) salt has been a cornerstone in the development of HIV protease inhibitors. BDH succinate salt serves as a crucial intermediate, providing the key stereochemical framework for molecules like Ritonavir (B1064). researchgate.netresearchgate.net The synthesis of analogs often involves modifications at several key positions to probe the structure-activity relationships.
A common strategy involves the synthesis of a series of inhibitors with a C2-symmetric core, where modifications to the P2/P2' and P1/P1' positions are systematically explored. For instance, a versatile three-step synthetic route starting from an inexpensive chiral carbohydrate has been developed to produce inhibitors with the desired stereochemistry. This method allows for the creation of tailor-made inhibitors with modifications at the P2/P2' sites.
In the context of Ritonavir, the core diamine, which is derived from the this compound structure, is often coupled with various heterocyclic groups at the P3 and P2' positions. researchgate.net For example, different heterocyclic N-substituted valine esters have been synthesized and incorporated to assess their impact on activity and metabolic stability. researchgate.net The synthesis of novel pseudo-symmetric inhibitors of HIV-1 protease has also been achieved through methods like the Michael addition of amino acid derivatives to vinyl ketones. researchgate.net
Furthermore, the core moiety of Ritonavir, (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane, has been condensed with other chemical entities, such as carbazole (B46965) derivatives, to generate novel analogs for biological evaluation. researchgate.net These synthetic strategies are instrumental in creating a diverse library of compounds necessary for comprehensive SAR studies.
Correlation of Structural Modifications with Biological Potency and Selectivity
Systematic structural modifications of molecules derived from the this compound scaffold have led to a clear understanding of what drives biological potency and selectivity. These studies have been particularly insightful in the optimization of HIV protease inhibitors.
Early studies on analogs of A-80987, a precursor to Ritonavir, involved the systematic investigation of peripheral heterocyclic groups at the P3 and P2' positions. The goal was to decrease the rate of hepatic metabolism, thereby improving pharmacokinetic properties. researchgate.net It was found that replacing pyridyl groups with thiazoles increased chemical stability towards oxidation while maintaining the necessary aqueous solubility for oral absorption. researchgate.net
Further optimization of the hydrophobic interactions with the HIV protease active site led to the development of Ritonavir, which exhibits excellent in vitro potency. researchgate.net Structure-activity relationship studies on a series of cyclic succinate-based TNF-alpha converting enzyme (TACE) inhibitors also demonstrated the importance of specific structural features. Modifications to the cyclohexyl ring and the quinoline (B57606) moiety of a lead compound resulted in piperidine-containing inhibitors with potent activity. researchgate.net The most potent analog in this series, IM491, showed an IC50 value of 20 nM in a whole blood assay and excellent selectivity over other metalloproteinases. researchgate.net
In another study focusing on HIV protease inhibitors containing 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), the substitution patterns of benzamides at the P2 site were found to be critical for inhibitory activity. nih.gov This highlights the importance of the choice of P2-residues, with highly potent inhibitors possessing subnanomolar IC50 values being identified. nih.gov
The following table summarizes the inhibitory potency of some rationally designed Ritonavir analogs against CYP3A4, a key enzyme in drug metabolism.
| Compound | Linker | Stereochemistry (Side-groups) | Ks (μM) | IC50 (μM) |
| Ritonavir | - | - | 0.02 | 0.13 |
| 4a | Methyl-pyridyl | S/R | - | ~1.2-1.4 |
| 4g | Ethyl-pyridyl | R/R | 0.04 | 0.31 |
| Data sourced from a study on rationally designed ritonavir analogs. nih.gov |
These findings underscore the delicate balance between structural modifications and the resulting biological activity, guiding the development of inhibitors with improved potency and selectivity.
Impact of Stereochemistry on Pharmacological Profile and Efficacy
Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. ijpsjournal.com For inhibitors derived from this compound, the specific spatial arrangement of atoms is crucial for their pharmacological profile and efficacy. Current time information in Bangalore, IN.scienceopen.com
The core of this compound, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, possesses a defined stereochemistry that is critical for its utility as a chiral building block in the synthesis of drugs like Ritonavir. researchgate.nettandfonline.com The specific stereoisomers are essential for fitting into the active site of the target enzyme, in this case, HIV protease.
Studies on rationally designed Ritonavir analogs have directly investigated the impact of side-group stereochemistry on the interaction with cytochrome P450 3A4 (CYP3A4), an enzyme that metabolizes many drugs. nih.govnih.gov In one study, ten different analogs with varying side-group stereochemistry (S/R, R/S, R/R, and S/S) were synthesized and evaluated. nih.gov The results indicated that while CYP3A4 only weakly discriminates between different side-group configurations, subtle changes can still influence binding affinity and inhibitory potency. nih.gov For example, the pyridyl-ethyl R/R conformer (4g) exhibited the lowest dissociation constant (Ks) and inhibitory concentration (IC50), with values close to those of Ritonavir itself. nih.gov
This demonstrates that even when an enzyme shows some tolerance for different stereoisomers, fine-tuning the stereochemistry can lead to optimized interactions and improved efficacy. The general principle that the three-dimensional structure of a molecule dictates its biological function is clearly illustrated in the case of this compound derivatives, where the correct stereochemistry is a prerequisite for potent biological activity. ijpsjournal.com
Computational Modeling for Predictive SAR/SPR
Computational modeling has become an indispensable tool in modern drug discovery, providing insights into ligand-protein interactions and predicting the activity of novel compounds. For this compound derivatives and Ritonavir analogs, molecular modeling has been used to understand their binding modes and to guide the design of new inhibitors. biorxiv.orgbiorxiv.orgtandfonline.com
Homology modeling has been employed to build structural models of target proteases, which are then used for docking studies with inhibitors like Ritonavir and Lopinavir. biorxiv.orgbiorxiv.org These simulations help to predict the binding affinities and identify the key amino acid residues involved in the interaction. For instance, docking studies have suggested that the binding between Ritonavir and coronavirus endopeptidase C30 is particularly favorable. biorxiv.org
Molecular dynamics simulations can further confirm the stability of the complexes formed between the drug and its target protein. scienceopen.com Such studies have been used to investigate the interactions between Ritonavir and the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein, revealing significant binding affinities. scienceopen.com
In the context of CYP3A4 inhibition by Ritonavir analogs, X-ray crystallography of the inhibitory complexes has been crucial for interpreting experimental data. nih.gov Structural analysis revealed that ligand-mediated interactions near the heme group are dominant in defining the binding mode. This information, combined with computational analysis, suggests that fine-tuning these interactions and the backbone spacing could further enhance affinity and inhibitory strength. nih.gov
These computational approaches not only rationalize the observed SAR but also provide a predictive framework for the design of next-generation inhibitors with improved properties.
Metabolic Transformation and Pharmacokinetic Research Profile
Enzymatic Biotransformation Pathways and Metabolite Identification
There is no specific information available in the scientific literature detailing the enzymatic biotransformation pathways of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (B1194679). Research on the identification of its metabolites has not been published.
In Vitro Metabolic Stability and Metabolite Profiling in Biological Matrices
No studies on the in vitro metabolic stability of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate in biological matrices, such as liver microsomes or plasma, have been reported in the accessible scientific literature. Consequently, there is no information on its metabolite profiling.
Cellular Uptake, Distribution, and Efflux Mechanisms
Detailed research on the cellular uptake, distribution, and efflux mechanisms for (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is not available.
In Vivo Pharmacokinetic Characterization in Animal Models
There are no published in vivo pharmacokinetic studies of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate in any animal models. Therefore, pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), and half-life (t1/2) have not been determined for this compound.
Role of Bdh Succinate Salt in Drug Discovery and Development
As a Core Building Block in HIV Protease Inhibitor Synthesis (e.g., Ritonavir)
BDH succinate (B1194679) salt is a crucial component in the synthesis of specific and potent therapeutic agents, most notably in the class of HIV protease inhibitors. chemicalbook.comlookchem.com These drugs are designed to target the HIV protease enzyme, which is essential for the virus to cleave polyprotein precursors into functional proteins, a necessary step for producing mature, infectious virus particles. drugbank.com By inhibiting this enzyme, the viral replication cycle is interrupted. drugbank.com
The most prominent example of the application of BDH succinate salt is in the industrial-scale synthesis of Ritonavir (B1064). chemicalbook.com Ritonavir is a potent HIV protease inhibitor used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs. drugbank.comresearchgate.netgoogle.com The synthesis of Ritonavir is a complex, multi-step process, and the use of this compound provides a pre-formed, stereochemically defined core structure. This diastereoselective synthesis is critical for ensuring the final drug molecule has the correct three-dimensional orientation to effectively bind to the active site of the HIV protease. lookchem.com
The synthesis strategy often involves using a precursor to this compound, such as (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxy hexane (B92381), which is then coupled with other chemical moieties to assemble the final Ritonavir molecule. google.com The succinate salt form of the BDH core intermediate can improve its handling, purification, and stability during the manufacturing process, which are important considerations for producing a high-quality active pharmaceutical ingredient (API). nih.govpharmtech.com The development of an efficient and scalable synthesis for this complex intermediate was a significant achievement in medicinal chemistry, enabling the large-scale production of Ritonavir. researchgate.net
Exploration of New Therapeutic Modalities Through Chemical Modification
The intricate stereochemistry of the this compound scaffold makes it an attractive starting point for the exploration of new therapeutic agents beyond its use in HIV inhibitors. Chemical modification is a fundamental strategy in drug discovery, allowing chemists to alter the structure of a known compound to enhance its properties or to target different biological pathways. nih.govbookpi.org
While direct modifications of this compound for other indications are not widely published, the principle of using such a complex chiral building block is a common approach in medicinal chemistry. The succinate component itself is an endogenous ligand for the succinate receptor (SUCNR1), a G protein-coupled receptor implicated in a variety of metabolic and inflammatory diseases, including hypertension and rheumatoid arthritis. acs.org Research into SUCNR1 has led to the development of modified succinate-like molecules to act as agonists or antagonists for this receptor, highlighting a potential, albeit speculative, area of exploration. acs.orgsuccipro.com
The core hexane structure of this compound, with its specific hydroxyl and amino group orientations, could be functionalized to interact with different biological targets. By altering the peripheral groups attached to this central scaffold, it is conceivable to design new molecules with entirely different therapeutic applications, potentially in areas like oncology or inflammatory conditions where specific enzyme or receptor inhibition is a key therapeutic strategy.
Challenges and Opportunities in Translational Research
The journey of a chemical entity like this compound from a laboratory curiosity to a key component of a life-saving drug exemplifies both the challenges and opportunities inherent in translational research. nih.gov Translational science aims to bridge the gap between basic scientific discoveries and their practical application in human health. xiahepublishing.com
Challenges:
Synthesis and Scalability: One of the primary challenges for complex molecules like the BDH core is developing a synthesis that is not only effective in the lab but also economically viable and scalable for industrial production. The multi-step synthesis of the BDH intermediate requires precise control over stereochemistry, which can be difficult and expensive to achieve on a large scale. researchgate.net
Predictive Toxicology and Efficacy: When considering modifications of the BDH scaffold for new therapeutic uses, a major hurdle is accurately predicting the efficacy and safety of the new compounds before they enter costly clinical trials. The structural complexity that makes the scaffold versatile also makes it difficult to forecast how changes will affect its interaction with biological systems. nih.gov
Regulatory Hurdles: Introducing a new drug or a significantly modified version of an existing one involves navigating a complex regulatory landscape. Proving the safety, efficacy, and quality of a new therapeutic agent derived from a known intermediate requires extensive preclinical and clinical data.
Opportunities:
Platform for Drug Discovery: The successful use of the BDH core in Ritonavir provides a validated platform. The extensive knowledge gathered about its synthesis, stability, and handling creates an opportunity to accelerate the development of other drugs using the same scaffold. pharmtech.com
Targeting Undrugged Proteins: Complex, three-dimensional scaffolds like the BDH core may be particularly well-suited for targeting challenging protein-protein interactions or enzymes that have been considered "undruggable" by traditional small molecules. nih.gov
Patent Extension and New Intellectual Property: The creation of new chemical entities based on the this compound structure offers the opportunity to secure new patents, which is a critical driver of pharmaceutical innovation. pharmtech.com
In essence, while the path from a core chemical building block to a new medicine is fraught with scientific and logistical challenges, the existence of well-characterized and versatile intermediates like this compound provides significant opportunities for the continued discovery and development of novel therapeutics.
Emerging Research Avenues and Interdisciplinary Investigations
Advanced Material Science Applications and Formulations for Research Purposes
While specific applications of BDH succinate (B1194679) salt in material science are not yet documented in published literature, the field is increasingly leveraging the unique properties of chiral molecules to develop advanced materials. chiralpedia.comnumberanalytics.com Chirality, or "handedness" at the molecular level, can impart unique optical, electronic, and mechanical properties to materials. chiralpedia.comnumberanalytics.comyale.edu
Researchers are exploring chiral molecules for a range of applications:
Optical and Photonic Devices: Chiral materials can interact with polarized light in specific ways, making them valuable for creating components like circularly polarized light emitters and advanced sensors. chiralpedia.comnumberanalytics.com
Electronics: The use of chiral materials, such as 2D chiral perovskites, is being investigated for developing new types of transistors and semiconductors with low energy dissipation. yale.edu
Chiral Polymers and Sensors: Chiral polymers are being explored for their potential in creating novel sensors and catalysts. chiralpedia.com
As a high-purity, complex chiral molecule, BDH succinate salt or its derivatives represent a potential platform for research in this domain. Its stereodefined structure could be exploited to synthesize novel chiral polymers or liquid crystals. Formulations incorporating such derivatives could be designed for research purposes to study chirality-induced effects in solid-state materials, potentially leading to new technologies in electronics and photonics. rice.edu The development of such materials hinges on the ability to translate molecular chirality into macroscopic properties. musechem.com
Integration with Systems Biology and Omics Approaches
This compound, as a synthetic intermediate, is not itself the direct subject of systems biology and omics studies, which focus on biologically active molecules and their interactions within a biological system. However, the active pharmaceutical ingredients (APIs) synthesized from it, such as the antiretroviral drug Ritonavir (B1064), are extensively analyzed using these approaches to understand their efficacy and potential toxicity. nih.govnih.gov
Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of a drug's impact. For instance, studies on Ritonavir have used these techniques to:
Elucidate Mechanisms of Action: Molecular modeling and proteomics can help understand how a drug binds to its target, as seen in studies of Ritonavir's interaction with viral proteases. biorxiv.org
Predict Drug-Induced Liver Injury (DILI): Transcriptional profiling of human hepatocytes exposed to Ritonavir helps identify changes in gene expression related to cholestasis and metabolic pathways, offering insights into potential toxicity mechanisms. nih.gov
Identify Biomarkers and Repurposing Opportunities: Multi-omics approaches are used to find biomarkers for disease severity and to identify existing drugs, including Ritonavir, that could be repurposed for new indications like COVID-19. news-medical.netnih.govmdpi.com
Therefore, while this compound is upstream of these analyses, the data generated from omics studies on its final products are crucial. This information creates a feedback loop that can guide the design and synthesis of new derivatives from chiral building blocks like this compound to create safer and more effective medicines.
Future Directions in Synthetic Methodology and Derivatization
The synthesis of enantiomerically pure compounds like this compound is a critical and often challenging aspect of pharmaceutical manufacturing. Future research in this area is focused on developing more efficient, sustainable, and scalable synthetic methods.
| Synthetic Approach | Description | Relevance to Chiral Intermediates |
| Asymmetric Catalysis | Utilizes chiral catalysts (metal complexes or small organic molecules) to selectively produce one enantiomer over the other. frontiersin.orgijrpr.com | Advances in organocatalysis, such as with chiral phosphoric acids, offer metal-free, highly selective routes to complex chiral molecules. frontiersin.orgnih.gov |
| Biocatalysis | Employs enzymes as natural catalysts. These can be engineered for specific reactions, offering high selectivity under mild conditions. nih.govmanufacturingchemist.com | Provides a green and sustainable alternative for producing chiral amines and alcohols, key functionalities in many pharmaceutical intermediates. nih.govrsc.orgbohrium.compharmtech.com |
| Flow Chemistry | Involves performing reactions in a continuous stream rather than in a batch. This allows for precise control, enhanced safety, and easier scalability. nih.govangelinifinechemicals.com | Continuous flow processes are increasingly used for the asymmetric synthesis of APIs and their intermediates, improving efficiency and consistency. thieme.dersc.orgacs.org |
| Product Derivatization | Involves chemically modifying a core chiral building block to create a library of related compounds. researchgate.net | Chiral building blocks like this compound can serve as scaffolds for generating diverse molecular structures for drug discovery screening programs. rsc.orgmdpi.com |
These advanced methodologies promise to streamline the production of complex chiral intermediates, making them more accessible and cost-effective for research and development.
Addressing Research Challenges for Novel Drug Candidates
The use of complex chiral building blocks like this compound in the development of new drug candidates presents several significant research and regulatory challenges.
Key Research and Development Challenges
| Challenge | Description |
| Synthesis and Scalability | Transitioning a complex, multi-step asymmetric synthesis from a laboratory scale to industrial production is a major hurdle. Maintaining high enantioselectivity and yield at a larger scale can be difficult and costly. chiralpedia.comdrugdiscoverytrends.comnumberanalytics.comscirea.org |
| Purification and Analysis | Separating and accurately measuring the enantiomeric purity of chiral compounds requires specialized and often expensive analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). rsc.orgwvu.edumdpi.com |
| Regulatory Scrutiny | Global regulatory agencies, including the U.S. FDA and the European Medicines Agency (EMA), have stringent guidelines for chiral drugs. Developers must thoroughly characterize all stereoisomers, demonstrate the safety and efficacy of the chosen enantiomer, and justify the decision not to use a racemic mixture. wvu.eduresearchgate.netresearchgate.netchiralpedia.comacs.org |
Overcoming these challenges is paramount for the successful translation of a novel drug candidate from discovery to market. It requires significant investment in process chemistry, analytical development, and regulatory science. The journey of any new drug synthesized from a chiral intermediate like this compound is thus intrinsically linked to successfully navigating these complex scientific and regulatory landscapes.
Q & A
Q. What are the optimal methods for synthesizing and characterizing BDH succinate salt?
- Methodological Answer : Synthesis of this compound involves reacting the free base of (2S,3S,5S)-5-tert-butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane with succinic acid under controlled stoichiometric conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and X-ray crystallography to verify salt formation . For reproducibility, document reaction parameters (temperature, solvent, molar ratios) and validate purity using elemental analysis.
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?
- Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to quantify impurities. Pair this with mass spectrometry (MS) to confirm molecular weight and detect degradation products. For stability studies, employ accelerated testing (e.g., 40°C/75% relative humidity for 6 months) and analyze samples at intervals using stability-indicating methods. Include Karl Fischer titration to monitor hygroscopicity, as succinate salts are prone to moisture absorption .
Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct controlled stability studies by storing samples in airtight containers under conditions such as:
- Long-term : 25°C/60% RH for 12+ months.
- Intermediate : 30°C/65% RH for 6 months.
- Accelerated : 40°C/75% RH for 3–6 months.
Analyze degradation using HPLC-MS to identify oxidation or hydrolysis byproducts. Compare results against ICH guidelines for pharmaceutical stability testing .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of this compound in enzymatic or metabolic pathways?
- Methodological Answer : Design in vitro assays using enzymes like succinate dehydrogenase (SDH) to test interactions, as succinate salts are known substrates for mitochondrial enzymes . Monitor NADH/NAD+ redox shifts via spectrophotometry (340 nm) to quantify enzymatic activity. For metabolic profiling, pair with LC-MS-based metabolomics to track succinate incorporation into pathways like the tricarboxylic acid (TCA) cycle .
Q. How can researchers investigate the degradation mechanisms of this compound under stress conditions?
- Methodological Answer : Apply forced degradation using acid/base hydrolysis, oxidative stress (H₂O₂), and photolysis. Analyze products via LC-MS/MS to identify cleavage points (e.g., ester bonds in the succinate moiety). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life and degradation pathways. Cross-reference with computational chemistry (DFT calculations) to validate proposed mechanisms .
Q. What methodologies are suitable for studying the bioavailability and cellular uptake of this compound?
- Methodological Answer : Perform cell permeability assays (e.g., Caco-2 monolayers) to measure apical-to-basal transport. Use radiolabeled this compound (³H or ¹⁴C) to quantify intracellular accumulation via scintillation counting. For in vivo correlation, pair with pharmacokinetic studies in rodent models, analyzing plasma and tissue samples using LC-MS/MS .
Q. How does pH influence the solubility and stability of this compound in biological matrices?
- Methodological Answer : Generate pH-solubility profiles by dissolving the compound in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (physiological pH). Monitor precipitation via dynamic light scattering (DLS). For stability, incubate samples at each pH and analyze degradation kinetics. Use Henderson-Hasselbalch equations to predict ionization states and optimize formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
